Idrocilamide, chemically named N-(2-Hydroxyethyl)cinnamamide, is a synthetic organic compound that has been the subject of various scientific studies. [, , , , , , , , , , , , , , , , , , , , , , , , ] Primarily investigated for its potential muscle relaxant and anti-inflammatory properties, it has been utilized in research exploring its effects on muscle function, inflammation models, and interactions with other compounds. [, , , , , , , , , , , , , , , , , , , , , , , , ]
Idrocilamide is a chemical compound recognized for its myorelaxant and anti-inflammatory properties. It has garnered attention in both pharmaceutical applications and biochemical research due to its interactions with various biological systems. The compound is classified as an amide, specifically derived from cinnamic acid and ethanolamine, and is noted for its potential therapeutic effects.
Idrocilamide can be synthesized through several methods, primarily involving the reaction of cinnamic acid with ethanolamine. This compound is commercially available and has been studied for its biochemical properties, particularly in relation to enzyme interactions and muscle physiology.
Idrocilamide is categorized under the class of organic compounds known as amides. It exhibits characteristics typical of this class, including the presence of a carbonyl group (C=O) adjacent to a nitrogen atom (N).
The synthesis of idrocilamide can be achieved through various methods, notably:
Idrocilamide's molecular structure features an amide functional group attached to a cinnamic acid derivative. The general formula can be represented as C₉H₁₁N₁O₂, indicating the presence of nine carbon atoms, eleven hydrogen atoms, one nitrogen atom, and two oxygen atoms.
Idrocilamide participates in various chemical reactions, including:
Idrocilamide's mechanism of action primarily involves its interaction with cytochrome P450 enzymes, which play a crucial role in drug metabolism. By inhibiting these enzymes, idrocilamide affects the metabolism of substances such as caffeine, leading to altered pharmacokinetics in biological systems.
Research indicates that idrocilamide exhibits a direct depressant effect on muscle fibers, influencing their mechanical tension and potentially affecting muscle relaxation processes.
Relevant analyses have shown that idrocilamide maintains its integrity during standard laboratory handling but requires careful management to avoid degradation .
Idrocilamide is utilized in various scientific contexts:
Idrocilamide is a clinically significant muscle relaxant that exerts its therapeutic effects through a multifaceted pharmacological approach. Its primary mechanisms involve modulation of GABAergic neurotransmission, inhibition of calcium channels critical for excitation-contraction coupling, and interaction with nitric oxide-mediated pathways. These synergistic actions enable Idrocilamide to address muscle hyperexcitability and spasticity at multiple physiological levels, making it effective for musculoskeletal disorders characterized by involuntary muscle contractions and pain.
Idrocilamide enhances gamma-aminobutyric acid (GABA)-mediated inhibition within the central nervous system, a cornerstone mechanism for its muscle relaxant properties. GABA is the primary inhibitory neurotransmitter in the mammalian CNS, and Idrocilamide potentiates its effects by interacting with GABA_A receptors. This potentiation increases chloride ion influx into neurons, resulting in membrane hyperpolarization and reduced neuronal excitability. Consequently, the drug dampens the hyperreflexia and excessive motor neuron output underlying muscle spasms. This central action disrupts the pathological cycle of spasticity by decreasing the transmission of excitatory signals from the spinal cord to skeletal muscles [1].
Research indicates that GABAB receptors also contribute to Idrocilamide’s effects. Activation of presynaptic GABAB receptors suppresses neurotransmitter release, including excitatory transmitters like glutamate in motor pathways. This further inhibits aberrant signal propagation in spinal cord circuits involved in reflex arcs. The downstream effect is a reduction in the frequency and intensity of involuntary muscle contractions without complete paralysis, distinguishing it from neuromuscular blocking agents. The GABAergic modulation extends to supraspinal regions, including brainstem motor centers, contributing to overall suppression of muscle tone [4] [10].
Table 1: GABA Receptor Subtypes Targeted by Idrocilamide
Receptor Subtype | Localization | Primary Mechanism | Functional Outcome in Muscle Relaxation |
---|---|---|---|
GABA_A | Post-synaptic membranes | Increased Cl⁻ conductance → neuronal hyperpolarization | Reduced motor neuron excitability & reflex arcs |
GABA_B | Pre-synaptic terminals | G-protein coupled → ↓ Ca²⁺ influx & neurotransmitter release | Inhibition of excitatory transmission in spinal cord |
GABA_B | Post-synaptic membranes | G-protein coupled → ↑ K⁺ efflux | Long-lasting neuronal inhibition |
A critical peripheral mechanism of Idrocilamide involves the direct inhibition of voltage-gated calcium channels (VGCCs) in skeletal muscle, disrupting excitation-contraction (EC) coupling—the process linking sarcolemmal depolarization to myofilament contraction. Specifically, Idrocilamide targets L-type calcium channels (Cav1.1), the primary voltage sensors in the transverse tubule system. By binding to these channels, Idrocilamide reduces depolarization-induced conformational changes, thereby impairing the mechanical coupling to ryanodine receptors (RyR1) on the sarcoplasmic reticulum (SR). This interference significantly attenuates calcium-induced calcium release from the SR [1] [5] [8].
The reduction in SR calcium release has profound implications for muscle physiology. Lower cytosolic Ca²⁺ peaks diminish the activation of troponin C, resulting in fewer actin-myosin cross-bridges and weaker contractile force. This directly alleviates muscle rigidity and spasms. Additionally, suppressed Ca²⁺ efflux mitigates ATP depletion and metabolic stress in overactive muscles, aiding in pain reduction. Structural studies reveal that EC coupling relies on a precise macromolecular complex involving Cav1.1, RyR1, β1a-subunits of Cav, and STAC3 proteins. Idrocilamide’s binding to Cav1.1 disrupts this complex’s efficiency, providing a molecular explanation for its muscle relaxant effects [5] [8].
Table 2: Key Proteins in Excitation-Contraction Coupling Affected by Idrocilamide
Protein | Role in EC Coupling | Effect of Idrocilamide | Functional Consequence |
---|---|---|---|
Cav1.1 (L-type Ca²⁺ channel) | Voltage sensor in T-tubules | Inhibition → reduced voltage-sensing efficiency | Impaired SR Ca²⁺ release |
RyR1 | SR Ca²⁺ release channel | Indirect inhibition via disrupted Cav1.1 coupling | ↓ Ca²⁺ transients & contractile force |
STAC3 | Adapter protein stabilizing Cav1.1-RyR1 complex | Complex destabilization | Compromised signal transmission |
Sarcoplasmic Reticulum Ca²⁺-ATPase (SERCA) | Ca²⁺ reuptake into SR | Unaffected (indirectly benefits from lower [Ca²⁺]i) | Accelerated relaxation |
Idrocilamide interacts with nitric oxide (NO) signaling pathways to induce smooth muscle relaxation, particularly relevant in vascular tissues surrounding skeletal muscle. The drug enhances NO synthesis or bioavailability, likely by stimulating endothelial nitric oxide synthase (eNOS) activity. Elevated NO activates soluble guanylate cyclase (sGC), increasing cyclic guanosine monophosphate (cGMP) production. cGMP then activates protein kinase G (PKG), which phosphorylates multiple targets to lower intracellular Ca²⁺ levels: it inhibits voltage-dependent Ca²⁺ channels, opens K⁺ channels causing hyperpolarization, and stimulates sarcoplasmic reticulum Ca²⁺-ATPase (SERCA) activity for Ca²⁺ reuptake [1] [6].
The vasodilatory effect of this pathway improves local blood flow, alleviating ischemia in spasmodic muscles and facilitating the removal of pain metabolites like lactate. Furthermore, NO-cGMP signaling directly reduces the sensitivity of contractile apparatus to Ca²⁺ in smooth muscle cells within muscle connective tissues. This dual action—reduced cytosolic Ca²⁺ and decreased myofilament Ca²⁺ sensitivity—synergizes with Idrocilamide’s GABAergic and Ca²⁺ channel-blocking actions to provide comprehensive relief from muscle hypertonicity and associated discomfort. While less pronounced than its effects on skeletal muscle, this mechanism contributes to Idrocilamide’s efficacy in conditions involving smooth muscle spasticity [1].
Table 3: Nitric Oxide Signaling Components in Idrocilamide-Induced Relaxation
Signaling Molecule | Function | Effect of Idrocilamide | Downstream Outcome |
---|---|---|---|
Nitric Oxide (NO) | Gaseous signaling molecule | Enhanced synthesis or bioavailability | Activation of sGC/cGMP pathway |
Soluble Guanylate Cyclase (sGC) | Converts GTP to cGMP | Increased activity | Elevated cGMP levels |
Protein Kinase G (PKG) | cGMP-dependent kinase | Activation | Phosphorylation of Ca²⁺ channels & pumps |
cGMP | Second messenger | Accumulation | Reduced [Ca²⁺]i & smooth muscle relaxation |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0